molecular formula C16H23NO5 B12767662 alpha-(2-Hydroxyethyl)-N-((4-methoxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide CAS No. 128746-85-0

alpha-(2-Hydroxyethyl)-N-((4-methoxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide

Cat. No.: B12767662
CAS No.: 128746-85-0
M. Wt: 309.36 g/mol
InChI Key: MFARLJMLVPHCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(2-Hydroxyethyl)-N-((4-methoxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide is a complex organic compound with a unique structure that includes a dioxolane ring, a hydroxyethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Hydroxyethyl)-N-((4-methoxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide typically involves multiple steps, including the formation of the dioxolane ring and the introduction of the hydroxyethyl and methoxyphenyl groups. One common synthetic route involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions. This step often requires a catalyst such as p-toluenesulfonic acid.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through the reaction of an epoxide with a suitable nucleophile, such as an alcohol or amine, under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methoxybenzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Hydroxyethyl)-N-((4-methoxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the dioxolane ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Alpha-(2-Hydroxyethyl)-N-((4-methoxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of alpha-(2-Hydroxyethyl)-N-((4-methoxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyethyl and methoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Alpha-(2-Hydroxyethyl)-N-((4-methoxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide can be compared with other similar compounds, such as:

    Alpha-(2-Hydroxyethyl)-N-((4-hydroxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical reactivity and biological activity.

    Alpha-(2-Hydroxyethyl)-N-((4-chlorophenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide: Similar structure but with a chloro group, which may enhance its reactivity in substitution reactions.

    Alpha-(2-Hydroxyethyl)-N-((4-nitrophenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide: Similar structure but with a nitro group, which may impart different electronic properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

128746-85-0

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-(2-methyl-1,3-dioxolan-2-yl)butanamide

InChI

InChI=1S/C16H23NO5/c1-16(21-9-10-22-16)14(7-8-18)15(19)17-11-12-3-5-13(20-2)6-4-12/h3-6,14,18H,7-11H2,1-2H3,(H,17,19)

InChI Key

MFARLJMLVPHCDH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C(CCO)C(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.